molecular formula C17H18Cl2N4O3 B12584090 N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}-2-(morpholin-4-yl)acetamide CAS No. 642084-65-9

N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}-2-(morpholin-4-yl)acetamide

Cat. No.: B12584090
CAS No.: 642084-65-9
M. Wt: 397.3 g/mol
InChI Key: YUEDATPCKSHPAW-UHFFFAOYSA-N
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Description

N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}-2-(morpholin-4-yl)acetamide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a pyrazine ring substituted with a dichlorophenyl group and a morpholinylacetamide moiety. Its molecular formula is C16H17Cl2N3O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}-2-(morpholin-4-yl)acetamide typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring is synthesized through a condensation reaction between appropriate precursors.

    Substitution with Dichlorophenyl Group: The pyrazine ring is then substituted with a dichlorophenyl group using a halogenation reaction.

    Attachment of Morpholinylacetamide Moiety: The final step involves the attachment of the morpholinylacetamide moiety through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}-2-(morpholin-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled temperature and pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}-2-(morpholin-4-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}-2-(morpholin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}ethenesulfonamide
  • N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}ethanamide

Uniqueness

N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}-2-(morpholin-4-yl)acetamide is unique due to its specific substitution pattern and the presence of the morpholinylacetamide moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

642084-65-9

Molecular Formula

C17H18Cl2N4O3

Molecular Weight

397.3 g/mol

IUPAC Name

N-[5-[(2,6-dichlorophenyl)methoxy]pyrazin-2-yl]-2-morpholin-4-ylacetamide

InChI

InChI=1S/C17H18Cl2N4O3/c18-13-2-1-3-14(19)12(13)11-26-17-9-20-15(8-21-17)22-16(24)10-23-4-6-25-7-5-23/h1-3,8-9H,4-7,10-11H2,(H,20,22,24)

InChI Key

YUEDATPCKSHPAW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(=O)NC2=CN=C(C=N2)OCC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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